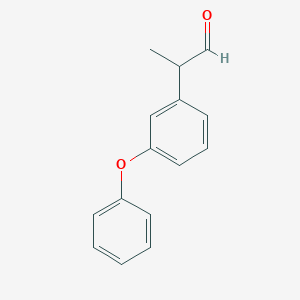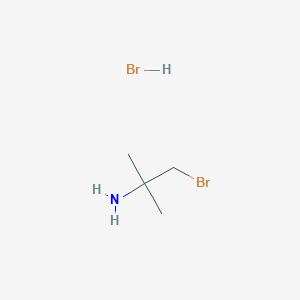
2-溴-5-甲基-4-硝基吡啶
描述
2-Bromo-5-methyl-4-nitropyridine is an organic compound with the molecular formula C6H5BrN2O2. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is notable for its bromine, methyl, and nitro substituents, which confer unique chemical properties and reactivity.
科学研究应用
2-Bromo-5-methyl-4-nitropyridine is used in various scientific research applications:
作用机制
Target of Action
It’s known that this compound is used as a reagent in organic synthesis , particularly in Suzuki-Miyaura coupling reactions .
Mode of Action
In Suzuki-Miyaura coupling reactions, 2-Bromo-5-methyl-4-nitropyridine acts as an electrophile . The bromine atom in the compound is susceptible to nucleophilic attack, allowing the formation of new carbon-carbon bonds . This makes it a valuable reagent in the synthesis of more complex organic compounds .
Biochemical Pathways
Its role in suzuki-miyaura coupling reactions contributes to the synthesis of various biologically active compounds .
Result of Action
The primary result of the action of 2-Bromo-5-methyl-4-nitropyridine is the formation of new carbon-carbon bonds via Suzuki-Miyaura coupling reactions . This enables the synthesis of a wide range of organic compounds, including biaryls .
Action Environment
The efficacy and stability of 2-Bromo-5-methyl-4-nitropyridine can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reactions in which it participates are typically carried out under controlled temperature conditions . Additionally, the compound is typically stored in a refrigerator to maintain its stability .
生化分析
Biochemical Properties
2-Bromo-5-methyl-4-nitropyridine plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, it has been used in the synthesis of MLN0905, a potent inhibitor of Polo-like kinase 1 (PLK1), which is crucial in cell cycle regulation . The interactions of 2-Bromo-5-methyl-4-nitropyridine with these biomolecules are primarily through its bromine and nitro groups, which can form covalent bonds or engage in hydrogen bonding and van der Waals interactions.
Cellular Effects
2-Bromo-5-methyl-4-nitropyridine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role in inhibiting PLK1 can lead to cell cycle arrest, affecting cell proliferation and apoptosis . Additionally, the compound’s nitro group can undergo reduction reactions within cells, leading to the formation of reactive intermediates that can further influence cellular activities.
Molecular Mechanism
The molecular mechanism of 2-Bromo-5-methyl-4-nitropyridine involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and proteins, altering their activity. For instance, its inhibition of PLK1 is achieved through binding to the enzyme’s active site, preventing its normal function in cell cycle progression . This binding interaction is facilitated by the compound’s bromine and nitro groups, which can form strong interactions with the enzyme’s amino acid residues.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-5-methyl-4-nitropyridine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromo-5-methyl-4-nitropyridine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular processes, including potential cytotoxicity.
Dosage Effects in Animal Models
The effects of 2-Bromo-5-methyl-4-nitropyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal biological activity, while higher doses can lead to significant biochemical and cellular effects. For instance, high doses of 2-Bromo-5-methyl-4-nitropyridine have been associated with toxic effects, including liver and kidney damage in animal studies . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
2-Bromo-5-methyl-4-nitropyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo reduction, oxidation, and conjugation reactions, leading to the formation of metabolites that can further influence cellular activities . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 2-Bromo-5-methyl-4-nitropyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes or passively diffuse into cells, depending on its concentration and the presence of transport proteins . Once inside the cells, 2-Bromo-5-methyl-4-nitropyridine can accumulate in specific cellular compartments, influencing its biological activity and potential therapeutic effects.
Subcellular Localization
The subcellular localization of 2-Bromo-5-methyl-4-nitropyridine is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, its interaction with PLK1 may localize it to the nucleus, where it can exert its effects on cell cycle regulation. Understanding the subcellular localization of 2-Bromo-5-methyl-4-nitropyridine is essential for elucidating its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
2-Bromo-5-methyl-4-nitropyridine can be synthesized through various methods. One common approach involves the bromination of 5-methyl-4-nitropyridine. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid. The reaction is carried out at room temperature, and the product is isolated through filtration and purification .
Industrial Production Methods
Industrial production of 2-Bromo-5-methyl-4-nitropyridine often involves large-scale bromination reactions. The process is optimized for high yield and purity, using controlled reaction conditions and efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis .
化学反应分析
Types of Reactions
2-Bromo-5-methyl-4-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrazine hydrate or catalytic hydrogenation.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Hydrazine hydrate or catalytic hydrogenation with palladium on carbon.
Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products
Substitution: Amino or thiol-substituted pyridines.
Reduction: 2-Bromo-5-methyl-4-aminopyridine.
Coupling: Biaryl compounds with various substituents.
相似化合物的比较
Similar Compounds
2-Bromo-5-nitropyridine: Similar structure but lacks the methyl group.
2-Bromo-4-methyl-5-nitropyridine: Similar structure but with different substitution pattern.
2-Bromo-5-nitropyridin-4-amine: Contains an amino group instead of a nitro group.
Uniqueness
2-Bromo-5-methyl-4-nitropyridine is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both bromine and nitro groups allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
2-bromo-5-methyl-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-3-8-6(7)2-5(4)9(10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLJFEVQBNWRRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540249 | |
| Record name | 2-Bromo-5-methyl-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66092-62-4 | |
| Record name | 2-Bromo-5-methyl-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


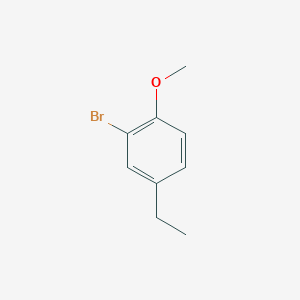


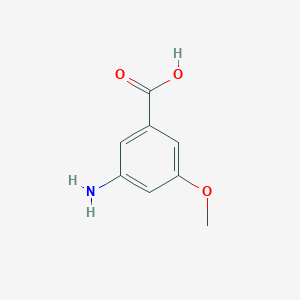
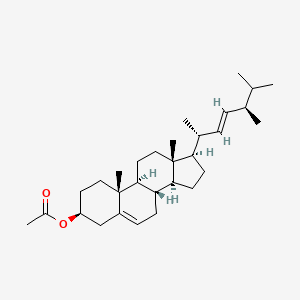
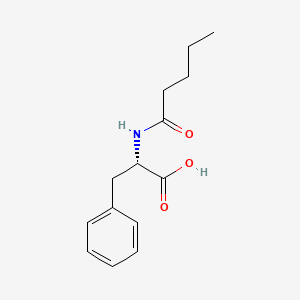
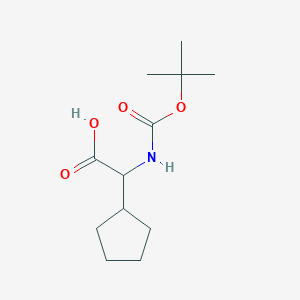

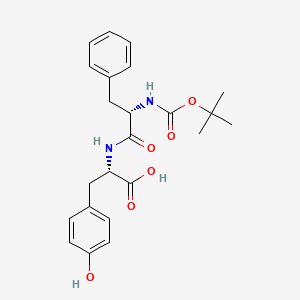

amine](/img/structure/B1282661.png)

